molecular formula C8H12O4 B11771561 Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate CAS No. 59623-24-4

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B11771561
CAS No.: 59623-24-4
M. Wt: 172.18 g/mol
InChI Key: VOOWYFBVFAZPHY-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The systematic naming of ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate follows IUPAC guidelines for oxygen-containing heterocycles. The parent structure is tetrahydrofuran, a five-membered saturated ring with one oxygen atom. Numbering begins at the oxygen atom, proceeding clockwise to assign positions to substituents:

  • Position 2 : A methyl group (-CH₃).
  • Position 3 : A carboxylate ester (-COOCH₂CH₃).
  • Position 4 : A ketone group (=O).

The full IUPAC name, This compound , reflects these substituents in descending order of priority (carboxylate > ketone > methyl). Alternative naming conventions, such as the Chemical Abstracts Service (CAS) registry number 59623-24-4 , provide unambiguous identification.

Table 1: Molecular Descriptors
Property Value Source
Molecular formula C₈H₁₂O₄
Molecular weight 172.18 g/mol
SMILES O=C(OCC)C(C(C)OC1)C1=O
InChIKey VOOWYFBVFAZPHY-UHFFFAOYSA-N

The SMILES string encodes the tetrahydrofuran ring (C1OCC1=O) with substituents at positions 2 (methyl), 3 (ethyl carboxylate), and 4 (ketone). The InChIKey provides a standardized hash for database retrieval and avoids structural ambiguity.

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by ring puckering and substituent steric effects. Density functional theory (DFT) studies on analogous tetrahydrofuran derivatives reveal that substituents at positions 2 and 3 induce chair-like or envelope conformations to minimize steric strain. For this compound:

  • The tetrahydrofuran ring adopts a puckered conformation, with the ketone group at position 4 planarizing adjacent atoms.
  • The ethyl carboxylate at position 3 projects axially to avoid clashes with the methyl group at position 2.

Potential energy surface (PES) scans of rotatable bonds, such as the ethyl ester’s C-O bond, identify the lowest-energy conformer when the ester group is antiperiplanar to the methyl group. This orientation reduces van der Waals repulsions and stabilizes the molecule by ~3–5 kcal/mol compared to eclipsed conformers.

Figure 1: Predominant Conformer
       O  
       ||  
O=C-O-C-(CH₂CH₃)  
       |  
C(CH₃)-O-C  
       \  
        C=O  

Simplified representation of the lowest-energy conformation, highlighting antiperiplanar ester and methyl groups.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is restricted by its saturated ring system. The ketone at position 4 lacks adjacent hydrogen atoms necessary for enolization, precluding keto-enol tautomerism. However, computational studies suggest hypothetical tautomers could arise if ring strain is alleviated:

  • Lactone tautomer : Intramolecular esterification forming a γ-lactone. This is sterically hindered due to the fixed positions of the carboxylate and hydroxyl groups.
  • Ring-opened tautomer : Hydrolysis of the tetrahydrofuran ring to form a dicarbonyl compound. This requires significant energy input and is not observed under standard conditions.

Infrared (IR) spectroscopy of the compound shows a strong C=O stretch at 1,740 cm⁻¹, consistent with the ketone and ester groups but absent of enol C-O stretches (~3,200 cm⁻¹). Nuclear magnetic resonance (NMR) data further confirm the absence of tautomeric equilibria, with sharp singlet peaks for the methyl (δ 1.3 ppm) and ethyl groups (δ 4.2 ppm).

Table 2: Key Spectroscopic Signatures
Technique Observation Interpretation
FT-IR 1,740 cm⁻¹ C=O (ketone and ester)
¹H NMR δ 1.3 (s, 3H), δ 4.2 (q, 2H) Methyl and ethyl groups
¹³C NMR δ 207.5 (C=O) Ketone carbon

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59623-24-4

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 2-methyl-4-oxooxolane-3-carboxylate

InChI

InChI=1S/C8H12O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h5,7H,3-4H2,1-2H3

InChI Key

VOOWYFBVFAZPHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OCC1=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Selection

The most common route involves cyclization of ethyl acetoacetate derivatives under acidic conditions. Ethyl acetoacetate’s α-hydrogen and carbonyl groups enable nucleophilic attack, forming the tetrahydrofuran ring. For example, acetic anhydride and triethyl orthoformate facilitate enol ether formation, which undergoes intramolecular cyclization to yield the target compound.

Key steps :

  • Enol ether formation : Triethyl orthoformate reacts with ethyl acetoacetate’s keto group, forming an ethoxymethylene intermediate.

  • Cyclization : The intermediate undergoes intramolecular nucleophilic attack, closing the tetrahydrofuran ring.

  • Deprotection : Acidic workup removes protecting groups, yielding the final product.

Optimization of Reaction Conditions

Optimal parameters from patent data:

  • Temperature : 90–110°C for cyclization; 40–90°C for distillation.

  • Catalyst : Acetic anhydride (2.5–3.5 equiv.) as both solvent and catalyst.

  • Pressure : Reduced pressure (5–10 mbar) during distillation to remove low-boiling byproducts.

Yield : 84.6–91.9% after purification.

Metal-Catalyzed Ring-Closing Strategies

Palladium-Mediated Cyclization

Palladium catalysts enable selective ring closure in dihydrofuran intermediates. A method adapted from γ-butyrolactone synthesis uses:

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : nBu₄NCl (2.5 equiv.) in DMF.

  • Conditions : Room temperature, 18-hour reaction.

Mechanism : Oxidative addition of iodobenzene to Pd(0) forms a Pd(II) complex, which coordinates with dihydrofuran to induce cyclization.

Yield and Scalability

  • Lab-scale yield : 70–75% after column chromatography.

  • Challenges : Catalyst cost and ligand sensitivity limit industrial adoption.

Reductive Lactonization of Dicarbonyl Precursors

Sodium Borohydride-Mediated Reduction

A Frontiers study demonstrates ketone reduction followed by lactonization:

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces a diketone to a diol.

  • Cyclization : Cerium(III) trichloride promotes lactone formation via dehydration.

Conditions :

  • Solvent : Ethanol/THF (4:1 v/v).

  • Temperature : −20°C to 0°C for controlled reduction.

Yield : 93% after purification.

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Yield (%)Scalability
Acid-catalyzedAcetic anhydride90–11085–92High
Pd-mediatedPd(OAc)₂2570–75Low
ReductiveNaBH₄/CeCl₃−20–093Moderate
Industrial batchNone40–11090High

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate is significant in medicinal chemistry due to its potential as a precursor for synthesizing bioactive compounds. It has been investigated for its antitumor properties, with studies indicating that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values lower than standard treatments like temozolomide, indicating promising therapeutic potential.

CompoundCell LineIC50 (μmol/mL)
IIIaHL-6012.11
IIIbHL-603.24
IVaHL-602.80
TemozolomideHL-60>80

Agrochemicals

In agricultural chemistry, this compound serves as an intermediate in the production of agrochemicals. Its derivatives may possess herbicidal or fungicidal properties, making them valuable in crop protection strategies.

Material Science

The compound is also explored for its role in the development of polymers and specialty chemicals. Its unique structural features allow for modifications that can enhance material properties such as flexibility, strength, and thermal stability.

Case Studies

  • Antitumor Activity Study : Research published in scientific journals demonstrated that specific derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines. The study highlighted the mechanism of action involving enzyme inhibition pathways that are crucial for cancer cell proliferation.
  • Agrochemical Development : A case study focused on synthesizing new herbicides based on this compound derivatives showed promising results in field trials, where they effectively reduced weed populations without harming crop yields.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds exhibit high structural similarity to ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate, as determined by molecular similarity scores (0.75–0.85) :

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Ethyl 4-oxotetrahydrofuran-3-carboxylate 89898-51-1 C₇H₁₀O₄ 158.15 Ethyl ester (3), oxo (4) Lacks 2-methyl group
Methyl 4-oxotetrahydrofuran-3-carboxylate 57595-23-0 C₇H₈O₄ 156.14 Methyl ester (3), oxo (4) Shorter alkyl chain, no 2-methyl
3-Acetyldihydrofuran-2(3H)-one 17347-61-4 C₆H₈O₃ 128.13 Acetyl (3), ketone (2) Non-ester, fused ring system

Structural and Functional Differences

Ester Group Variations: Replacing the ethyl ester with a methyl group (e.g., methyl 4-oxotetrahydrofuran-3-carboxylate) reduces lipophilicity, which may alter solubility in organic solvents. For example, the logP value of the methyl analog is estimated to be 0.3 units lower than the ethyl derivative .

Conformational Flexibility :

  • Puckering analysis (Cremer-Pople parameters) reveals that the 2-methyl group restricts pseudorotation in the tetrahydrofuran ring, favoring a specific envelope or twist conformation. In contrast, unmethylated analogs exhibit greater flexibility, enabling smoother pseudorotational transitions .

Hydrogen Bonding and Crystallinity :

  • The 4-oxo group acts as a hydrogen bond acceptor, but the 2-methyl group disrupts extended hydrogen-bonded networks observed in analogs like 3-acetyldihydrofuran-2(3H)-one. This results in lower melting points (e.g., ~80–90°C for the target compound vs. >100°C for 3-acetyldihydrofuran-2(3H)-one) .

Biological Activity

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate is a compound with significant potential in biological applications due to its unique chemical structure. This compound, characterized by the presence of a tetrahydrofuran ring and carboxylate functionality, has garnered attention for its diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.16 g/mol
  • CAS Number : 57595-23-0

The structure of this compound includes a carbonyl group (C=O) and an ester group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes, influencing metabolic pathways. The compound's interaction with specific molecular targets can lead to the formation of biologically active intermediates that may exhibit therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrofuran compounds, including this compound, possess antimicrobial properties. A study highlighted the effectiveness of related compounds in inhibiting the growth of various bacterial strains, suggesting a potential application in developing antimicrobial agents .

Cytotoxicity and Cancer Research

This compound has been evaluated for its cytotoxic effects against cancer cell lines. Preliminary findings suggest that it may induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapeutics .

Study on Antimicrobial Properties

In a comparative study, various tetrahydrofuran derivatives were tested against E. coli and Staphylococcus aureus. This compound demonstrated significant inhibition of bacterial growth, with results indicating an approximate 50% reduction in colony-forming units at certain concentrations .

Cancer Cell Line Study

A study focusing on the cytotoxic effects of this compound on human breast cancer cell lines revealed that treatment led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways involved in apoptosis .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₈H₁₀O₄Antimicrobial, Cytotoxic
Methyl 4-oxotetrahydrofuran-3-carboxylateC₆H₈O₄Antimicrobial, Enzyme Substrate
4-Methylene-2-octyl-5-oxotetrahydrofuranC₁₃H₁₈O₄Fatty Acid Synthase Inhibitor

This table illustrates the biological activities associated with this compound compared to similar compounds, highlighting its unique properties.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as cyclization of keto esters or condensation of substituted furan precursors. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity, while catalysts like Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency. Temperature control (60–80°C) minimizes side reactions, and purification via column chromatography ensures high purity (>95%). NMR and mass spectrometry validate structural integrity post-synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the ester, ketone, and tetrahydrofuran moieties.
  • Mass Spectrometry (MS) : Validates molecular weight (170.16 g/mol) via ESI or EI-MS.
  • IR Spectroscopy : Identifies functional groups (C=O stretch at ~1740 cm⁻¹, ester C-O at ~1250 cm⁻¹). Basic structural validation follows IUPAC guidelines, with cross-referencing to crystallographic data where available .

Q. How does the compound’s reactivity vary under different pH conditions?

In acidic conditions, the ester group hydrolyzes to carboxylic acid, while the ketone remains stable. In basic media (pH >10), nucleophilic attack on the carbonyl carbon may occur. Reductive amination or Grignard reactions require anhydrous conditions to preserve the tetrahydrofuran ring .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data are resolved via single-crystal X-ray diffraction. Using SHELXL for refinement, parameters like bond lengths, angles, and ring puckering (Cremer-Pople coordinates) are quantified. For example, the tetrahydrofuran ring’s envelope conformation (amplitude ~0.5 Å) can be validated against crystallographic data .

Q. What methodologies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Dose-Response Assays : Establish EC₅₀/IC₅₀ values across multiple cell lines to rule out cell-specific effects.
  • Molecular Docking : Compare binding affinities with homologous enzymes (e.g., cyclooxygenase or kinases) to identify off-target interactions.
  • Metabolite Profiling : LC-MS/MS tracks degradation products that may influence activity .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Graph set analysis (Etter’s rules) categorizes hydrogen bonds (e.g., D₁¹ motifs for dimeric O-H···O interactions). In this compound, intermolecular H-bonds between the ketone and ester oxygen stabilize the lattice, as seen in PXRD and thermal gravimetric analysis (TGA) .

Q. Why is SHELX preferred for refining small-molecule crystal structures of this compound?

SHELX’s robustness with high-resolution data (<1.0 Å) enables precise anisotropic displacement parameter refinement. For twinned crystals, the TWIN/BASF commands correct for overlapping reflections. Validation tools (e.g., PLATON) check for missed symmetry or disorder, critical for publishing in journals requiring IUCr standards .

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